Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate
CAS No.: 40015-20-1
Cat. No.: VC7973079
Molecular Formula: C13H15NO2S
Molecular Weight: 249.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40015-20-1 |
---|---|
Molecular Formula | C13H15NO2S |
Molecular Weight | 249.33 g/mol |
IUPAC Name | ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate |
Standard InChI | InChI=1S/C13H15NO2S/c1-4-16-13(15)9-5-6-11-10(7-9)12(17-3)8(2)14-11/h5-7,14H,4H2,1-3H3 |
Standard InChI Key | VXYHNABDBVKAOL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(C=C1)NC(=C2SC)C |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)NC(=C2SC)C |
Introduction
Structural and Chemical Identification
Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate belongs to the indole family, a heterocyclic aromatic system with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key structural and chemical properties are summarized below:
Property | Value | Source |
---|---|---|
CAS Number | 40015-20-1 | |
Molecular Formula | C₁₃H₁₅NO₂S | |
Molecular Weight | 249.33 g/mol | |
Purity | ≥95% | |
Key Functional Groups | Ethyl ester, methyl, methylthio |
The methylthio group at position 3 enhances reactivity for further functionalization, such as oxidation to sulfoxides or sulfones, while the ethyl ester at position 5 provides a handle for hydrolysis or transesterification .
Synthesis and Reaction Pathways
Gassman-Indole Synthesis
The compound is synthesized via the Gassman method, a robust route for indole derivatives from anilines. Key steps include:
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Thioketal Formation: Reaction of a substituted aniline with methylthio-2-propanone to form a thioketal intermediate .
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Cyclization: Acid-catalyzed cyclization to construct the indole core, yielding ethyl 2-methyl-3-methylthioindole-5-carboxylate .
This method is favored for its scalability and compatibility with diverse substituents. Intermediate purification typically involves column chromatography, with final yields exceeding 70% in optimized conditions .
Structural Confirmation
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Spectroscopic Data: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure. Key NMR signals include:
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High-Resolution MS: [M+H]⁺ at m/z 250.0874 (calculated: 250.0872) .
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound’s methylthio group is pivotal in synthesizing inhibitors of 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory pathways . For example:
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5-LO Inhibitors: Derivatives like 2-phenylthiomethyl-indoles are synthesized via nucleophilic substitution at the methylthio position .
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Antimicrobial Agents: Structural analogs demonstrate activity against Gram-positive bacteria, with MIC values ≤8 µg/mL .
Role in Heterocyclic Chemistry
The indole core facilitates participation in:
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Palladium-Catalyzed Cross-Couplings: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at position 3 .
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Oxidative Functionalization: Conversion of methylthio to sulfone groups for enhanced electrophilicity .
Physicochemical Properties
Experimental data for this compound is limited, but inferences from analogous indoles ( ) suggest:
Industrial and Research Relevance
The compound’s utility spans:
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